Citric acid, sodium titanium salt
Description
Systematic IUPAC Nomenclature and CAS Registry
Citric acid, sodium titanium salt is formally designated as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium titanium(4+) salt under IUPAC rules. This systematic name reflects its structural composition: a titanium(IV) ion coordinated to citrate ligands derived from citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid). The compound is registered with the CAS number 68959-15-9 , and its European Community (EC) identifier is 273-399-4 .
Molecular Formula and Stoichiometric Variations
The molecular formula exhibits variability depending on the stoichiometric ratio of citrate to titanium. Common representations include:
| CAS Number | Molecular Formula | Stoichiometric Ratio (Citrate:Titanium) | Source |
|---|---|---|---|
| 68959-15-9 | C₃₀H₂₅Na₃O₃₅Ti₃ | 3:1 | |
| 68959-15-9 | C₆H₉NaO₇Ti | 1:1 | |
| 68959-15-9 | C₁₂H₁₀O₁₄Ti₃ | 2:3 |
The 3:1 ratio is prevalent in aqueous solutions under neutral to alkaline conditions, as confirmed by electrospray mass spectrometry and potentiometric studies. This variability stems from differing degrees of citrate deprotonation and coordination modes.
Properties
CAS No. |
68959-15-9 |
|---|---|
Molecular Formula |
C30H25Na3O35Ti3 |
Molecular Weight |
1158.1 g/mol |
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate;titanium(4+) |
InChI |
InChI=1S/5C6H8O7.3Na.3Ti/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;;3*+1;3*+4/p-15 |
InChI Key |
NUZYGONUYYINRR-UHFFFAOYSA-A |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Ti+4].[Ti+4].[Ti+4] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Ti+4].[Ti+4].[Ti+4] |
Other CAS No. |
68959-15-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Fertilizer Development
Citric acid, sodium titanium salt has been utilized in the formulation of titanium-containing fertilizers. Research indicates that these fertilizers enhance plant growth and yield. The complexation of titanium salts with citric acid allows for improved nutrient absorption by plants. A notable study demonstrated that a titanium-based fertilizer containing citric acid significantly increased the growth of vegetables such as cucumbers and tomatoes when applied as a foliar spray .
Table 1: Effects of Titanium Fertilizers on Crop Yield
| Crop Type | Application Rate (L/ha) | Yield Increase (%) |
|---|---|---|
| Cucumbers | 0.2 | 15 |
| Tomatoes | 0.2 | 20 |
| Eggplants | 0.2 | 18 |
Medical Applications
Dental Implants
In the field of dentistry, this compound is used to enhance the biocompatibility and antibacterial properties of titanium dental implants. Studies show that treating titanium surfaces with citric acid increases their roughness and hydrophilicity, improving cell adhesion and proliferation of fibroblasts and osteoblasts . This treatment also exhibits bactericidal effects against common oral bacteria, making it beneficial for preventing infections around dental implants.
Case Study: Surface Treatment of Titanium Implants
A study investigated the effects of citric acid treatment on titanium dental implants. The results indicated that a solution containing citric acid enhanced the surface roughness and improved the proliferation rates of osteoblasts significantly compared to untreated controls .
Materials Science Applications
Nanoparticle Synthesis
Citric acid serves as a capping agent in the synthesis of titanium dioxide (TiO2) nanoparticles. These nanoparticles are crucial for applications in photocatalysis and dye-sensitized solar cells (DSSCs). The use of citric acid during synthesis helps control particle size and phase composition, leading to the formation of pure anatase TiO2 .
Table 2: Properties of TiO2 Nanoparticles Synthesized with Citric Acid
| Synthesis Time (h) | Particle Size (nm) | Phase Composition |
|---|---|---|
| 5 | 10 | Anatase |
| 15 | 20 | Anatase |
| 45 | 30 | Mixed Phase |
Comparison with Similar Compounds
Key Properties:
- Solubility : Highly soluble in water (72 g/100 mL at 25°C) .
- pH : Aqueous solutions are mildly alkaline (pH ~8–9) .
- Thermal Stability : Stable up to 150°C; decomposes at higher temperatures .
Comparison with Similar Compounds
Trisodium citrate belongs to a family of citric acid salts. Below is a comparative analysis with other citrate salts and related compounds:
Table 1: Comparative Properties of Citrate Salts
Key Findings:
Solubility :
- Trisodium and potassium citrates exhibit high water solubility, making them ideal for liquid formulations. Calcium citrate, however, is poorly soluble, limiting its use to solid dosage forms .
- Citric acid itself is highly soluble but imparts strong acidity, necessitating neutralization for pH-sensitive applications .
Toxicity: Trisodium citrate shows lower acute toxicity compared to citric acid. A study found the LD₅₀ (rat, oral) for trisodium citrate to be >5,000 mg/kg, while citric acid has an LD₅₀ of 3,000 mg/kg .
Functional Roles :
- Buffering Capacity : Trisodium citrate’s alkaline pH (8–9) makes it superior for stabilizing dairy proteins, whereas citric acid’s low pH (2–3) is better for acidulating beverages .
- Chelation : Citric acid and its salts bind metal ions, but sodium citrate’s higher solubility enhances its efficacy in preventing enzymatic browning in foods .
Pharmaceutical Performance :
- A metformin–citric acid molecular salt (MTF–CIT) demonstrated 2× higher solubility and improved thermal stability compared to pure metformin, attributed to polar group exposure and steric protection in its crystal lattice . This contrasts with trisodium citrate, which primarily functions as a stabilizer rather than an active pharmaceutical ingredient.
Industrial and Environmental Considerations
- Synthesis Efficiency : Trisodium citrate production via NaOH neutralization is cost-effective but generates byproducts like calcium sulfate in traditional methods. Chromatographic purification reduces waste but increases energy use by 40% .
- Environmental Impact : Citric acid and its salts are biodegradable, but sodium citrate’s high sodium content raises concerns in wastewater treatment .
Preparation Methods
Reaction Medium and Conditions
- The reaction is typically conducted in aqueous solution.
- pH control is critical; titanium salts hydrolyze and precipitate at neutral to alkaline pH, so mild acidic to neutral pH (around 1–7) is maintained during preparation.
- Temperature is generally ambient to moderately elevated to promote complexation without premature precipitation.
Stepwise Preparation Approach
- Dissolution of citric acid in water to form an acidic solution.
- Addition of titanium salt (e.g., titanium(IV) chloride or titanium alkoxide) under stirring, allowing titanium ions to interact with citrate ligands.
- Neutralization with sodium hydroxide or sodium carbonate to adjust pH and form sodium titanium citrate complexes.
- Aging or heating may be applied to stabilize the complex and promote crystallization.
Detailed Example from Related Metal Citrate Salt Preparation (Tin Citrate as Analogue)
A patent describing di-sodium stannous citrate (a tin citrate salt) preparation provides a useful model for titanium citrate salt synthesis due to chemical similarity in metal coordination behavior:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | React stannous salt (e.g., stannous chloride) with citric acid in aqueous solution | Formation of di-stannous citrate intermediate (white crystalline solid) |
| 2 | Slowly add sodium hydroxide to maintain pH 1–2 (for di-stannous citrate) or pH 5–7 (for di-sodium stannous citrate) | Precipitation of di-sodium stannous citrate, soluble in water |
| 3 | Control molar ratios: stannous salt : citric acid : sodium hydroxide = 1:1:4 (preferred) | Optimized yield of sodium metal citrate salt |
| 4 | Isolate product by filtration, washing, and drying | White crystalline solid stable up to 250–290 °C |
This method highlights the critical role of pH, stoichiometry, and controlled addition of base to form stable sodium metal citrate salts without undesirable hydrolysis or side reactions.
Specific Considerations for Titanium Citrate Salt Preparation
- Titanium(IV) salts tend to hydrolyze rapidly, forming insoluble titanium oxides/hydroxides, complicating direct salt formation.
- Citric acid acts as a chelating agent, stabilizing titanium ions in solution and preventing premature precipitation.
- Sodium ions from sodium hydroxide or sodium citrate neutralize the acidic protons of citric acid and balance the charge of the complex.
- The resulting compound is a sodium titanium citrate salt, likely a coordination polymer or complex with variable hydration.
Surface Chemistry Insights from TiO2 Nanoparticles and Citric Acid Interaction
A study on citric acid adsorption on TiO2 nanoparticles provides molecular-level insights relevant to the preparation of sodium titanium citrate salts:
- Citric acid adsorbs strongly on TiO2 surfaces via carboxylate groups, forming stable complexes.
- Adsorption depends on pH: surface coverage decreases as pH increases due to deprotonation states of citric acid.
- The fully deprotonated citrate ion binds to titanium sites even in acidic conditions, indicating strong coordination.
- This surface complexation mimics the coordination environment in sodium titanium citrate salts.
Data Table: Optimal Molar Ratios and Yields (Adapted from Tin Citrate Preparation as Proxy)
| Molar Ratio (Metal Salt : Citric Acid : Sodium Hydroxide) | Yield of Metal Citrate Salt | Notes |
|---|---|---|
| 2 : 1 : 4 | Highest | Optimal for di-metal citrate intermediate |
| 1 : 1 : 2 | Moderate | Lower yield, more intermediate formation |
| 1 : 1 : 3 | Good | Favorable for sodium metal citrate salt formation |
| 1 : 1 : 4 | High | Preferred for di-sodium metal citrate salt |
Note: Titanium salt ratios are expected to be similar but require experimental optimization due to titanium hydrolysis tendencies.
Summary of Preparation Method for Citric Acid, Sodium Titanium Salt
- Reactants: Citric acid, titanium salt (e.g., titanium(IV) chloride or alkoxide), sodium hydroxide or sodium carbonate.
- Procedure:
- Dissolve citric acid in water.
- Add titanium salt slowly under stirring.
- Adjust pH to mildly acidic or near neutral (pH 1–7) by adding sodium hydroxide.
- Maintain controlled temperature (ambient to ~50 °C).
- Stir and allow complexation and precipitation of sodium titanium citrate.
- Isolate product by filtration, washing, and drying.
- Critical parameters: pH control, molar ratios (approx. 1:1:3–4 for titanium salt:citric acid:sodium hydroxide), reaction time, and temperature.
- Product characteristics: White crystalline solid, water-soluble, stable up to ~250 °C, with molecular structure involving titanium coordinated to citrate ligands and sodium counterions.
Research Findings and Practical Notes
- The coordination chemistry of titanium with citrate is complex, often resulting in polynuclear or polymeric species.
- Sodium ions stabilize the complex and improve solubility.
- The preparation requires careful pH and stoichiometric control to avoid titanium oxide precipitation.
- Similar methods used for tin citrate salts provide a reliable framework for titanium citrate salt synthesis.
- Spectroscopic and adsorption studies confirm strong citrate-titanium coordination, essential for salt stability.
Q & A
Q. How to address contradictory data on sodium titanium citrate’s role in soil fertility enhancement?
- Methodological Answer : Conduct microcosm experiments with isotopic labeling (¹⁵N) to trace nitrogen fixation. Compare with borate or EDTA controls to isolate citrate-specific effects. Conflicting results often arise from variable soil organic matter (SOM) content, which competes for metal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
